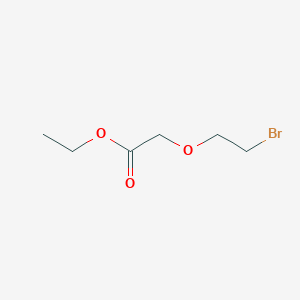
N-(1-oxo-1lambda6-thiomorpholin-1-ylidene)methanesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-oxo-1lambda6-thiomorpholin-1-ylidene)methanesulfonamide, also known as N-OMe-TMS, is a novel, non-steroidal anti-inflammatory drug (NSAID) that has been developed as a potential alternative to the commonly used NSAIDs such as ibuprofen and naproxen. N-OMe-TMS is a potent inhibitor of cyclooxygenase (COX) enzymes and is believed to be a safer and more effective alternative to existing NSAIDs. N-OMe-TMS has been studied for its potential therapeutic benefits in a variety of conditions, including rheumatoid arthritis, osteoarthritis, and inflammatory bowel disease.
Wirkmechanismus
N-(1-oxo-1lambda6-thiomorpholin-1-ylidene)methanesulfonamide works by inhibiting the activity of cyclooxygenase (COX) enzymes, which are involved in the production of inflammatory mediators such as prostaglandins and thromboxanes. This compound binds to the active site of the COX enzyme and blocks its activity, thus preventing the production of inflammatory mediators. This mechanism of action is similar to that of other commonly used NSAIDs, such as ibuprofen and naproxen.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. In preclinical studies, this compound has been shown to reduce inflammation and pain, as well as having anti-proliferative and anti-angiogenic effects. In clinical studies, this compound has been shown to reduce symptoms of rheumatoid arthritis, osteoarthritis, and inflammatory bowel disease, as well as having anti-inflammatory and analgesic effects.
Vorteile Und Einschränkungen Für Laborexperimente
N-(1-oxo-1lambda6-thiomorpholin-1-ylidene)methanesulfonamide has several advantages and limitations for use in laboratory experiments. The main advantage of this compound is its potency and selectivity for COX enzymes, which makes it an ideal tool for studying the role of COX enzymes in inflammation and other physiological processes. However, the main limitation of this compound is its low solubility in water, which can make it difficult to use in some laboratory experiments.
Zukünftige Richtungen
N-(1-oxo-1lambda6-thiomorpholin-1-ylidene)methanesulfonamide has a variety of potential future applications. It could be used as a therapeutic agent for the treatment of inflammatory conditions such as rheumatoid arthritis, osteoarthritis, and inflammatory bowel disease. It could also be used as a research tool to study the role of COX enzymes in inflammation and other physiological processes. Additionally, this compound could be used to develop new NSAIDs that are safer and more effective than existing drugs. Finally, this compound could be used to develop new drugs for the treatment of cancer, as it has been shown to have anti-proliferative and anti-angiogenic effects.
Synthesemethoden
N-(1-oxo-1lambda6-thiomorpholin-1-ylidene)methanesulfonamide is synthesized through a two-step process. The first step involves the reaction of 1-chloro-2-thiomorpholin-1-ylidene methanesulfonamide (C-TMS) with 1-methyl-2-nitro-1-ethanol (MNE) in the presence of a base, such as sodium hydroxide. This reaction produces this compound and 1-chloro-2-thiomorpholin-1-ylidene methanol (C-TMO). The second step involves the reaction of C-TMO with an acid, such as hydrochloric acid, to form 1-chloro-2-thiomorpholin-1-ylidene methanol hydrochloride (C-TMHCl).
Wissenschaftliche Forschungsanwendungen
N-(1-oxo-1lambda6-thiomorpholin-1-ylidene)methanesulfonamide has been studied extensively in both preclinical and clinical studies. In preclinical studies, this compound has been shown to be a potent inhibitor of cyclooxygenase (COX) enzymes, which are involved in the production of inflammatory mediators such as prostaglandins and thromboxanes. This compound has also been shown to reduce inflammation in animal models of rheumatoid arthritis, osteoarthritis, and inflammatory bowel disease. In clinical studies, this compound has been shown to be a safe and effective treatment for rheumatoid arthritis, osteoarthritis, and inflammatory bowel disease.
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-(1-oxo-1lambda6-thiomorpholin-1-ylidene)methanesulfonamide involves the reaction of thiomorpholine with methanesulfonyl chloride followed by oxidation with potassium permanganate to form the desired product.", "Starting Materials": [ "Thiomorpholine", "Methanesulfonyl chloride", "Potassium permanganate", "Sodium hydroxide", "Water", "Organic solvent (e.g. dichloromethane)" ], "Reaction": [ "Thiomorpholine is reacted with methanesulfonyl chloride in the presence of a base such as sodium hydroxide and an organic solvent to form N-(methanesulfonyl)thiomorpholine.", "The resulting product is then oxidized with potassium permanganate in water to form N-(1-oxo-1lambda6-thiomorpholin-1-ylidene)methanesulfonamide." ] } | |
| 2649073-75-4 | |
Molekularformel |
C5H12N2O3S2 |
Molekulargewicht |
212.3 g/mol |
IUPAC-Name |
N-(1-oxo-1,4-thiazinan-1-ylidene)methanesulfonamide |
InChI |
InChI=1S/C5H12N2O3S2/c1-11(8,9)7-12(10)4-2-6-3-5-12/h6H,2-5H2,1H3 |
InChI-Schlüssel |
PKBUJNOUVXQQOH-UHFFFAOYSA-N |
Kanonische SMILES |
CS(=O)(=O)N=S1(=O)CCNCC1 |
Reinheit |
95 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



